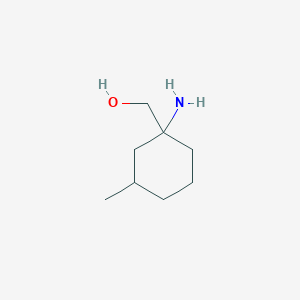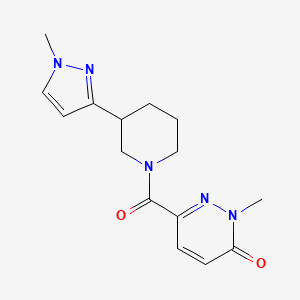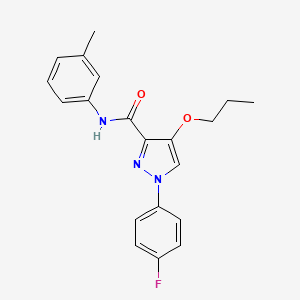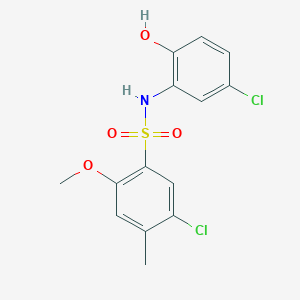![molecular formula C23H19N3O2S B2932409 N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-35-0](/img/structure/B2932409.png)
N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including an acetamide group, a pyrimidine ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the thiophene ring, and the attachment of the acetamide group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and thiophene rings would add a level of rigidity to the molecule, while the acetamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetamide group could be involved in nucleophilic substitution reactions, while the pyrimidine and thiophene rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Given the absence of direct matches, a broader approach to understand the context in which similar compounds are studied might be beneficial. For instance, examining the research on related compounds like acetaminophen and its derivatives, which share a part of the chemical structure (acetamide being a functional group), could offer insights into potential applications and relevant scientific inquiries. Research often explores aspects such as degradation pathways, environmental impact, toxicity, and pharmacological effects of related compounds, providing a foundation for understanding the scientific interest in specific chemicals.
Degradation and Environmental Impact A review by Qutob et al. (2022) focuses on the degradation of acetaminophen by advanced oxidation processes, highlighting the generation of by-products and their biotoxicity. This research underscores the environmental concerns associated with pharmaceutical compounds and the importance of effective degradation pathways (Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Pharmacological Effects Ohashi and Kohno (2020) review the analgesic effects of acetaminophen, discussing known and novel mechanisms of action. This includes the metabolization into N-acylphenolamine (AM404) and its effects on various receptors, highlighting the complex pharmacodynamics beyond its well-known COX inhibition pathway (N. Ohashi, T. Kohno, 2020).
Metabolism and Genetic Differences The work by Zhao and Pickering (2011) delves into paracetamol metabolism and associated genetic differences, pointing to variations in susceptibility to toxicity and effectiveness in pain alleviation. This study illustrates the significance of pharmacogenetics in understanding drug metabolism and its clinical implications (Li-zi Zhao, G. Pickering, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-16-5-2-3-6-19(16)25-22(27)15-28-18-10-8-17(9-11-18)23-24-13-12-20(26-23)21-7-4-14-29-21/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCAVJSVSFXUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)


![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2932335.png)
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)

![Ethyl 5-[(2-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932340.png)
![Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2932342.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2932343.png)

